PF-04822163
Description
PF-04822163 is a potent and selective phosphodiesterase 1 (PDE1) inhibitor developed primarily for positron emission tomography (PET) imaging applications. PDE1, a calcium/calmodulin-dependent enzyme, is implicated in neurodegenerative and psychiatric disorders due to its regulatory role in cyclic nucleotide signaling pathways. Among its isoforms, PDE1B is predominantly expressed in the brain, making it a critical therapeutic target . This compound exhibits high affinity for PDE1B (IC₅₀ = 0.0024 μM) and PDE1C (IC₅₀ = 0.0070 μM), with >10⁵-fold selectivity over other PDE families, such as PDE5 and PDE10 . Structurally, it belongs to the quinazoline class and features a 7,8-dimethoxylation pattern that optimizes hydrophobic interactions within the PDE1 catalytic pocket .
Properties
CAS No. |
1798334-07-2 |
|---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.807 |
IUPAC Name |
(S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline |
InChI |
InChI=1S/C19H17ClN2O2/c1-23-16-8-7-14-17(21-10-22-18(14)19(16)24-2)13-6-4-11-3-5-12(20)9-15(11)13/h3,5,7-10,13H,4,6H2,1-2H3/t13-/m0/s1 |
InChI Key |
MMLGZRFGZAYZTE-ZDUSSCGKSA-N |
SMILES |
COC1=C2C(C([C@H]3CCC4=C3C=C(Cl)C=C4)=NC=N2)=CC=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-04822163; PF 04822163; PF04822163; PF-4822163; PF 4822163; PF4822163. |
Origin of Product |
United States |
Comparison with Similar Compounds
Potency and Selectivity
The table below compares PF-04822163 with other PDE1 inhibitors based on IC₅₀ values and selectivity profiles:
Key Findings :
- This compound is 10–100× more potent than ITI-214 and SCH-51866, with superior selectivity (>10⁵ vs. ~10³ for others) .
- Unlike IBMX, a non-selective PDE inhibitor, this compound avoids off-target effects on PDE5 or PDE10, critical for accurate PET imaging .
Structural and Pharmacokinetic Advantages
- 7,8-Dimethoxylation : This structural motif in this compound enhances hydrophobic interactions with PDE1B’s Tyr385, Phe392, and Leu409 residues, as shown in X-ray crystallography (PDB 5W6E) . Modifications such as pyrazole N-methylation or transpositions reduce potency by up to 66-fold .
- Stereochemistry : The (S)-enantiomer of PF-04827736 (a derivative) exhibits 66× higher PDE1B affinity than its (R)-counterpart, underscoring the importance of stereochemical precision in this class .
- Peripheral Restriction : Unlike ITI-214 and SCH-51866, which cross the blood-brain barrier (BBB), this compound is designed for peripheral action, minimizing CNS-related confounding effects .
Limitations and Challenges
- In Vivo Performance : Despite high in vitro potency, this compound’s in vivo specificity in PET imaging is suboptimal compared to clinical-stage compounds like ITI-214 .
- Therapeutic Scope : While ITI-214 is under investigation for Alzheimer’s disease, this compound remains a research tool due to its peripheral focus and lack of clinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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